Cas no 81246-82-4 (5'-O-DMT-Bz-rA)

5 '- o-dmt-bz-ra is an intermediate in the synthesis of cyclic dinucleotide compounds
5'-O-DMT-Bz-rA structure
5'-O-DMT-Bz-rA structure
5'-O-DMT-Bz-rA
81246-82-4
C38H35N5O7
673.713809251785
MFCD00797466
60315
14282135

5'-O-DMT-Bz-rA Properties

Names and Identifiers

    • 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyladenosine
    • N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)adenosine
    • N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine
    • 5'-DMT-Bz-rA
    • Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
    • N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide
    • N6-BENZOYL-5'-O-DMT-ADENOSINE
    • 5'-DMTr-N-benzoyl-adenosine
    • 5'-O-dimethoxytrityl-N6-benzoyl adenosine
    • 5'-O-DMTr-N6-benzoyladenosine
    • 5'-DMT-RIBO ADENOSINE (N-BZ)
    • 5'-O-DMT-Bz-rA
    • AKOS024462454
    • 5'-dmt-ribo adenosine (n-bz)
    • QPHBEJADZCSKCY-GONXPTGJSA-N
    • HY-21545
    • N-{9-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide
    • N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
    • CS-D1777
    • N6-Benzoyl-5'-O-DMT-adenosine
    • SCHEMBL917678
    • PD157916
    • AMY37433
    • J-700366
    • MFCD00797466
    • 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
    • DS-7944
    • 81246-82-4
    • 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-N6-benzoyladenosine
    • N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-
    • AC-32223
    • N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine (ACI)
    • 21: PN: US20030198965 PAGE: 20 claimed sequence
    • Chembridge 5141271
    • N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)adenosine
    • N-{9-[(2R,3R,4S,5R)-5-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-3,4-DIHYDROXYOXOLAN-2-YL]PURIN-6-YL}BENZAMIDE
    • +Expand
    • MFCD00797466
    • QPHBEJADZCSKCY-GONXPTGJSA-N
    • 1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1
    • C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=NC3C(=NC=NC2=3)NC(C2C=CC=CC=2)=O)O1

Computed Properties

  • 673.25400
  • 3
  • 12
  • 12
  • 673.25364847g/mol
  • 50
  • 1050
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • 4.5
  • 150Ų

Experimental Properties

  • 4.79670
  • 150.08000
  • Not available
  • Not available
  • Not available
  • Not available
  • 1.36

5'-O-DMT-Bz-rA Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036WK-250mg
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
81246-82-4 95%
250mg
$4.00 2024-04-21
A2B Chem LLC
AB48116-250mg
5'-DMT-Bz-rA
81246-82-4 95%
250mg
$4.00 2024-04-19
Aaron
AR00374W-250mg
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
81246-82-4 95%
250mg
$4.00
abcr
AB442535-1 g
5'-DMT-Bz-rA, 95%; .
81246-82-4 95%
1g
€77.40 2023-06-16
Ambeed
A255449-250mg
N-(9-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
81246-82-4 95%
250mg
$5.0 2024-05-30
Apollo Scientific
BIB1041-25g
N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide
81246-82-4 98+%
25g
£114.00 2024-07-21
Chemenu
CM104607-5g
N-{9-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide
81246-82-4 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1014243-25g
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
81246-82-4 98%
25g
$230 2022-09-08
MedChemExpress
HY-21545-500mg
5'-O-DMT-Bz-rA
81246-82-4 ≥98.0%
500mg
¥350 2023-08-31
TRC
D494208-10mg
5'-DMT-Bz-rA
81246-82-4
10mg
$ 50.00 2022-06-05

5'-O-DMT-Bz-rA Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, rt
1.2 Solvents: Ethanol ;  rt
Reference
Synthesis and structural characterization of diastereomeric isomers of RNA trimer adenylyl(3'-5')adenylyl(3'-5')adenosine
Urata, Hidehito; Hara, Hisafumi; Hirata, Yoshihiro; Ohmoto, Norihiko; Akagi, Masao, Tetrahedron: Asymmetry, 2005, 16(17), 2908-2917

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  0 °C; 16 h, rt
1.2 Reagents: Methanol ;  rt
Reference
Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy
Ager, Casey R.; Zhang, Huaping; Wei, Zhanlei; Jones, Philip; Curran, Michael A.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(20),

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Pyridine ;  8 h, rt
Reference
Preparation of acyclic purine nucleoside derivatives
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Mono-protected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism
Downey, A. Michael; Pohl, Radek; Roithova, Jana; Hocek, Michal, Chemistry - A European Journal, 2017, 23(16), 3910-3917

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Pyridine ;  overnight, rt
Reference
A Conformational Restriction Strategy for the Control of CRISPR/Cas Gene Editing with Photoactivatable Guide RNAs
Sun, Ying-Jie; Chen, Wen-Da; Liu, Ji; Li, Jun-Jin; Zhang, Yu; et al, Angewandte Chemie, 2023, 62(5),

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Pyridine
Reference
Chemical synthesis of oligonucleotides. 3: synthesis and characterization of N,O-protected ribophosphoesters for applications in RNA synthesis
Gopalakrishnan, Vidhya; Ganesh, K. N., Proceedings - Indian Academy of Sciences, 1989, 101(5), 401-13

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Solid-phase synthesis and high-resolution NMR studies of two synthetic double-helical RNA dodecamers: r(CGCGAAUUCGCG) and r(CGCGUAUACGCG)
Chou, Shan Ho; Flynn, Peter; Reid, Brian, Biochemistry, 1989, 28(6), 2422-35

5'-O-DMT-Bz-rA Raw materials

5'-O-DMT-Bz-rA Preparation Products

5'-O-DMT-Bz-rA Suppliers

Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:81246-82-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com

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